3-Methyl-2-(3-methylbut-2-enyl)-furan
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Overview
Description
3-Methyl-2-(3-methylbut-2-enyl)-furan, also known as Rosefuran, is an organic compound classified as a terpenoid. It is a minor constituent of the aroma of the rose (Rosa damascene) and has an odor threshold of 200 ppb. The compound is a 2,3-disubstituted furan with the molecular formula C10H14O and a molecular weight of 150.2176 g/mol .
Preparation Methods
3-Methyl-2-(3-methylbut-2-enyl)-furan can be synthesized through various methods. One common synthetic route involves the cyclization of suitable acyclic precursors such as 5-oxogeraniol and 5-hydroxycitral. Another method includes the palladium-catalyzed cross-coupling of the methyl ester of 4-bromo-5-methyl-2-furancarboxylic acid followed by decarboxylation . Industrial production methods often involve the condensation of 3-formylpropionic acid methyl ester with crotonaldehyde, followed by cyclization and Grignard reaction to yield the final product .
Chemical Reactions Analysis
3-Methyl-2-(3-methylbut-2-enyl)-furan undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organomercury compounds, palladium catalysts, and Grignard reagents. For example, the Wittig reaction of 3-methyl-2-furanacetaldehyde with triphenylphosphonium isopropylide yields Rosefuran in 67% yield . The compound can also be synthesized via the reaction of 3-bromofuran with 3,3-dimethylallyl bromide and lithium diisopropylamide in THF solution .
Scientific Research Applications
3-Methyl-2-(3-methylbut-2-enyl)-furan has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been identified as a female sex pheromone of an acarid mite, Caloglyphus sp., causing sexual excitation in males at concentrations of less than 100 ng . In the fragrance industry, it is a desirable component of rose oil, contributing to its characteristic aroma .
Mechanism of Action
The mechanism of action of 3-Methyl-2-(3-methylbut-2-enyl)-furan involves its interaction with specific molecular targets and pathways. As a pheromone, it binds to olfactory receptors in the male acarid mite, triggering a cascade of neural signals that result in sexual excitation . In the context of its fragrance properties, the compound interacts with olfactory receptors in humans, contributing to the perception of the rose scent .
Comparison with Similar Compounds
3-Methyl-2-(3-methylbut-2-enyl)-furan is unique due to its specific structure and properties. Similar compounds include other 2,3-disubstituted furans such as 3-methyl-2-prenylfuran and 2-(3-methyl-2-butenyl)-3-methylfuran . These compounds share similar molecular structures but differ in their specific substituents and functional groups, leading to variations in their chemical reactivity and applications .
Properties
CAS No. |
15186-51-3 |
---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-methyl-2-(3-methylbut-2-enyl)furan |
InChI |
InChI=1S/C10H14O/c1-8(2)4-5-10-9(3)6-7-11-10/h4,6-7H,5H2,1-3H3 |
InChI Key |
UTSGPHXOHJSDBC-UHFFFAOYSA-N |
SMILES |
CC1=C(OC=C1)CC=C(C)C |
Canonical SMILES |
CC1=C(OC=C1)CC=C(C)C |
Key on ui other cas no. |
15186-51-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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